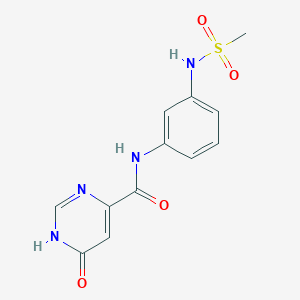
1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine is a useful research compound. Its molecular formula is C15H22FN3O2S and its molecular weight is 327.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Adenosine Receptor Antagonism
The compound 1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine is structurally related to 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which have been developed and characterized as adenosine A2B receptor antagonists. These antagonists exhibit subnanomolar affinity and high selectivity towards the A2B adenosine receptors, making them potent compounds in adenosine receptor research. The most potent compounds within this series include derivatives with significant affinities, demonstrating their potential as pharmacological tools for the selective labeling and study of A2B receptors in both human and rodent models (Borrmann et al., 2009).
Antibacterial Activity
Derivatives structurally related to this compound have shown promising antibacterial activities. For example, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and exhibited significant antibacterial activities against various pathogens, highlighting the compound's potential in the development of new antibacterial agents (Wu Qi, 2014).
Oxidative Metabolism in Antidepressants
The oxidative metabolism of Lu AA21004, a novel antidepressant structurally related to this compound, involves various cytochrome P450 enzymes. This process results in the formation of multiple metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, and an N-hydroxylated piperazine, among others. Understanding the metabolic pathways of such compounds can provide insights into their pharmacokinetics and pharmacodynamics, contributing to the development of safer and more effective antidepressants (Hvenegaard et al., 2012).
Crystal Structure Analysis
The crystal structure of compounds closely related to this compound, such as 4-Phenyl-piperazine-1-sulfonamide, provides valuable information on the molecular configuration, intermolecular interactions, and potential binding sites of these molecules. Such structural analyses are crucial for the rational design of new drugs and the improvement of existing ones (Berredjem et al., 2010).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-4-piperidin-1-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2S/c16-14-6-2-3-7-15(14)17-10-12-19(13-11-17)22(20,21)18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIYLFHECMDSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
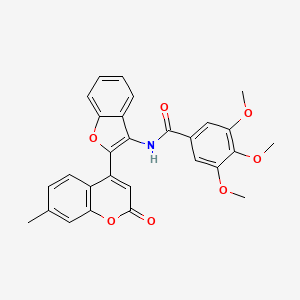
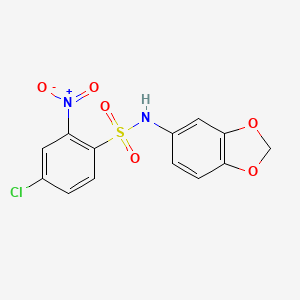

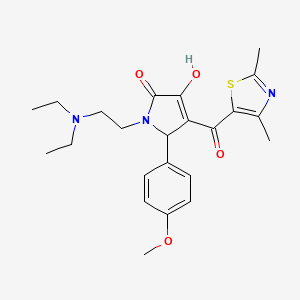
![2-((1H-indol-3-yl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2926487.png)
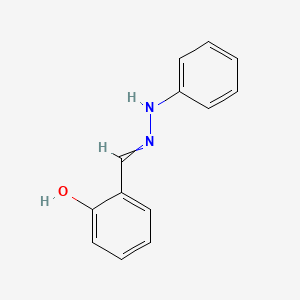
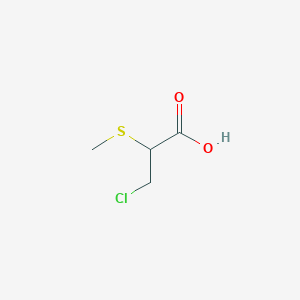
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2926493.png)
![(Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2926494.png)
![N-[4-(acetylamino)phenyl]-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2926495.png)
![(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride](/img/no-structure.png)
![1-[4-(5-Methyl-3,6-dihydro-2H-pyridine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2926499.png)

